literature review on 2-(Methylamino)butanenitrile hydrochloride derivatives
literature review on 2-(Methylamino)butanenitrile hydrochloride derivatives
From Strecker Synthon to Bioactive Scaffold
Executive Summary & Chemical Identity[1][2]
2-(Methylamino)butanenitrile hydrochloride is a pivotal
Chemical Data Matrix
| Property | Specification |
| IUPAC Name | 2-(Methylamino)butanenitrile hydrochloride |
| Common Name | |
| CAS (Free Base) | 106588-24-3 |
| Molecular Formula | |
| Molecular Weight | 98.15 (Free Base) / 134.61 (HCl Salt) |
| Structural Class | |
| Solubility | Highly soluble in water, MeOH; Sparingly soluble in Et2O |
Synthesis: The Modified Strecker Protocol
The industrial and laboratory standard for synthesizing 2-(methylamino)butanenitrile is the Strecker Synthesis . While traditional protocols use aqueous cyanide, modern "exquisite" methodologies often employ Trimethylsilyl cyanide (TMSCN) for safer handling and anhydrous conditions, or controlled aqueous NaCN addition to manage exotherms.[1]
Mechanistic Pathway
The reaction proceeds via the condensation of propanal and methylamine to form an imine intermediate, which subsequently undergoes nucleophilic attack by the cyanide ion.
Figure 1: Step-wise synthesis of 2-(methylamino)butanenitrile via Strecker chemistry.
Experimental Protocol: The "Buffered Cyanide" Method
Note: This protocol prioritizes safety and yield stability.
-
Imine Formation:
-
Charge a reaction vessel with Propanal (1.0 eq) and Methanol (5 vol) .
-
Cool to 0°C.[2]
-
Add Methylamine (40% aq. or methanolic solution, 1.1 eq) dropwise over 30 minutes.
-
Observation: Slight exotherm indicates imine formation. Stir for 1 hour at 0°C.
-
-
Cyanation:
-
Add Sodium Cyanide (1.1 eq) followed by the slow addition of Acetic Acid (1.5 eq) .
-
Causality: Acetic acid buffers the solution, generating HCN in situ at a controlled rate, preventing polymerization of the aldehyde.[1]
-
Warm to room temperature and stir for 12–18 hours.
-
-
Work-up & Salt Formation:
-
Quench excess cyanide with dilute sodium hypochlorite (bleach) if necessary (waste stream).
-
Extract the free base aminonitrile into Dichloromethane (DCM) . Wash with water.[2][3]
-
Dry organic layer over
. -
Salt Precipitation: Cool the DCM solution to 0°C and bubble anhydrous HCl gas (or add HCl in Dioxane) until pH < 2.
-
Filter the resulting white precipitate (the Hydrochloride salt) and wash with cold diethyl ether.
-
Reactivity Profile & Derivatization[9]
The utility of 2-(methylamino)butanenitrile lies in its "Janus-faced" reactivity. The nitrile group can be hydrolyzed (classic) or displaced (Bruylants), while the amine can be protected or alkylated.
The "Reactivity Hub"
The following diagram illustrates the divergent pathways accessible from this single intermediate.
Figure 2: Divergent synthetic pathways.[1][4] The Bruylants reaction is unique to
Key Reaction: The Bruylants Reaction
Unlike simple nitriles which form ketones with Grignard reagents,
-
Mechanism: The Grignard reagent promotes the elimination of the cyanide ion (
), forming an iminium ion intermediate.[1] A second equivalent of Grignard (or the first, depending on stoichiometry) attacks the iminium carbon. -
Outcome: Replacement of the
group with an alkyl/aryl group. -
Application: Synthesis of complex tertiary amines, such as phencyclidine analogs or specific alkaloids.
Pharmaceutical Applications
1. Levetiracetam & Brivaracetam Analogs
The 2-aminobutyryl backbone is the defining pharmacophore of the racetam class of antiepileptics (SV2A ligands).
-
Levetiracetam: Contains an
-ethyl-2-oxo-1-pyrrolidine acetamide structure.[5] -
Role of the Nitrile: The 2-(methylamino)butanenitrile is a direct precursor to N-methyl-2-aminobutyramide . Cyclization of this amide with 4-chlorobutyryl chloride yields N-methylated pyrrolidone analogs, which are investigated for enhanced lipophilicity and blood-brain barrier penetration compared to the parent drug.[1]
2. Cathepsin K Inhibitors
Nitrile-warhead drugs (e.g., Odanacatib) utilize the nitrile group to form a reversible covalent bond with the active site cysteine of proteases. 2-(Methylamino)butanenitrile derivatives serve as the P2/P3 scaffold in these peptidomimetics, where the ethyl group fits into the S2 hydrophobic pocket of the enzyme.[1]
Analytical Characterization (Expected)
For the Hydrochloride salt, the following spectral data validates the structure:
-
NMR (400 MHz,
): -
IR Spectroscopy:
-
: Weak
stretch (often weak in aminonitriles). -
: Broad
ammonium stretch.
-
: Weak
Safety & Handling Protocols
CRITICAL WARNING: This compound is a cyanide precursor.
-
Cyanide Liberation: In acidic media (stomach acid) or upon heating, this compound can release HCN gas.
-
Protocol: Always handle in a functioning fume hood.
-
Antidote: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) readily available in the lab.
-
-
Skin Permeation: Aminonitriles are lipophilic enough to penetrate skin.
-
PPE:[1] Double nitrile gloves and Tyvek sleeves are mandatory.
-
-
Waste Disposal: Do not mix with acids. Quench all waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
References
-
Strecker Synthesis & Variants: CN112358418B - Preparation method of methylamino acetonitrile hydrochloride. (2021).[6][7] Link
-
Bruylants Reaction Mechanism: Mattalia, J. M., et al. "The Bruylants and related reactions." Arkivoc (2021).[6] Link
-
Levetiracetam Intermediates: Levetiracetam Mechanisms of Action: From Molecules to Systems. NIH National Library of Medicine. Link
-
Aminonitrile Reactivity: Enders, D., & Shilvock, J. P. "Some recent applications of α-amino nitrile chemistry."[1] Chemical Society Reviews (2000). Link
-
Safety Data: Fisher Scientific SDS for Aminonitrile derivatives. Link
Sources
- 1. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN102295580A - Improved process of method for preparing 2-amino butyronitrile - Google Patents [patents.google.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
